molecular formula C16H18N2O3S B2553912 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 895441-19-7

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No.: B2553912
CAS No.: 895441-19-7
M. Wt: 318.39
InChI Key: XHRUBGBOBPHDNM-MSUUIHNZSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic benzo[d]thiazole derivative offered for research and development purposes. This compound is of significant interest in microbiological and medicinal chemistry research, primarily due to the established pharmacological profile of the benzothiazole scaffold. Heterocyclic systems analogous to this core structure are known to interact with the biopolymers of living organisms and exhibit a wide range of biological activities . Specifically, structurally related 2-(pyridin-3-yl)-1H-benzo[d]imidazoles have demonstrated promising in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The 5,6-dimethoxy substitution pattern on the aromatic ring is a feature seen in other research compounds and may influence the molecule's binding affinity and electronic properties . Furthermore, the incorporation of a terminal prop-2-yn-1-yl (propargyl) group provides a versatile chemical handle, enabling researchers to utilize click chemistry methodologies for the synthesis of more complex derivatives or for bioconjugation applications in probe development. This makes the compound a valuable building block for constructing chemical libraries aimed at discovering new agents to overcome drug-resistant pathogens . Its primary research value lies in its potential as a precursor or lead compound in the discovery of novel antimicrobial agents and in biochemical studies exploring enzyme inhibition and cellular pathways.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-5-7-15(19)17-16-18(8-6-2)11-9-12(20-3)13(21-4)10-14(11)22-16/h2,9-10H,5,7-8H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRUBGBOBPHDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a Sonogashira coupling reaction involving a terminal alkyne and an aryl halide.

    Formation of the Ylidene Butyramide: The final step involves the condensation of the substituted benzo[d]thiazole with butyramide under basic conditions to form the ylidene butyramide structure.

Industrial Production Methods

Industrial production of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole core or the ylidene group, resulting in the formation of reduced analogs.

    Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Reduced analogs with hydrogenated benzo[d]thiazole or ylidene groups.

    Substitution: Substituted derivatives with various functional groups replacing the dimethoxy groups.

Scientific Research Applications

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide has several scientific research applications:

    Biology: The compound can be used in the development of bioactive molecules for studying cellular processes and signaling pathways.

    Medicine: It has potential as a lead compound for drug discovery, particularly in the development of anticancer or antimicrobial agents.

    Industry: The compound can be utilized in the production of specialty chemicals, coatings, and polymers with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group may facilitate binding to hydrophobic pockets, enhancing the compound’s efficacy. The dimethoxy groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

The compound shares key motifs with benzodioxine-, quinazoline-, and triazole-based derivatives. Below is a comparative analysis of its properties against selected analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Synthetic Steps Reported Bioactivity
(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide Benzo[d]thiazol-2(3H)-ylidene 5,6-dimethoxy; prop-2-yn-1-yl; butyramide ~362.4 (calculated) Condensation of thiosemicarbazide with substituted benzodioxine intermediates Not reported; inferred redox modulation
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) Benzodioxine + thiosemicarbazide 2,3-dihydrobenzodioxine; hydrazine-thioamide ~265.3 Stirring thiosemicarbazide with benzodioxine I and sodium acetate Anticancer potential (in vitro)
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4) Quinazolin-4(3H)-one 6,8-dibromo; methyl; acetohydrazide ~408.1 Alkylation of quinazolinone with ethyl chloroacetate, hydrazine treatment Analgesic activity (ED₅₀ = 12 mg/kg)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) 1,2,4-Triazole Phenylacetyl; carbamate ~353.4 Nucleophilic substitution with ethyl chloroformate, hydrazine cyclization Not reported; structural stability

Key Differences in Reactivity and Functionality

  • Synthetic Complexity : The target compound requires precise Z-configuration control during imine formation, unlike triazole derivatives (e.g., compound 3), which rely on cyclization with thioglycolic acid .

Pharmacological Potential

Its structural similarity to redox-active benzodioxines (compound II) further implies utility in oxidative stress-related pathways.

Biological Activity

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzo[d]thiazole core and various functional groups, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms, efficacy against specific targets, and relevant research findings.

Chemical Structure

The molecular formula of (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of 318.4 g/mol. The compound features a benzo[d]thiazole moiety that is crucial for its biological interactions.

PropertyValue
Molecular Formula C₁₆H₁₈N₂O₃S
Molecular Weight 318.4 g/mol
CAS Number 895441-19-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzo[d]thiazole core is known for its affinity towards enzymes and receptors, potentially modulating their activity. The prop-2-yn-1-yl group enhances binding to hydrophobic pockets within these targets, while the dimethoxy groups may improve solubility and bioavailability.

Biological Activity Overview

Research indicates that (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which is crucial in mitigating oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptotic pathways.
  • Enzyme Inhibition : It has shown efficacy as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .

Anticancer Activity

A study reported that derivatives of benzo[d]thiazole exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in the G1 phase.

AChE Inhibition

In vitro assays demonstrated that (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide effectively inhibited AChE with an IC50 value comparable to established inhibitors like donepezil . This positions the compound as a promising candidate for Alzheimer's treatment.

Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant Reduces oxidative stress; protects against cellular damage
Anticancer Induces apoptosis in cancer cells; inhibits proliferation
AChE Inhibition Effective inhibitor with potential for Alzheimer's treatment

Q & A

Basic Research Question

  • NOESY/ROESY NMR : Spatial interactions between the prop-2-yn-1-yl group and adjacent methoxy substituents confirm the Z-configuration .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₁N₃O₃S) and detects isotopic patterns .
  • IR spectroscopy : Peaks at ~2200 cm⁻¹ (alkyne C≡C stretch) and ~1650 cm⁻¹ (C=N imine stretch) corroborate functional groups .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced Research Question

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target specificity profiling : Use kinase inhibition panels or proteome-wide binding assays to distinguish on-target vs. off-target effects .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation underlies inconsistent cellular activity .

What strategies are effective for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?

Advanced Research Question

  • Fragment-based design : Replace the prop-2-yn-1-yl group with bulkier substituents (e.g., cyclopropyl) to evaluate steric effects on target binding .
  • Computational docking : Compare binding poses of analogs (e.g., nitro or sulfamoyl variants) to identify critical interactions with enzymes like tyrosine kinases .
  • Pharmacophore mapping : Overlay active/inactive analogs to pinpoint essential motifs (e.g., the benzo[d]thiazole core) .

How should researchers address discrepancies in NMR spectral data during characterization?

Advanced Research Question

  • Multi-dimensional NMR : Use ¹H-¹³C HSQC to resolve overlapping signals in aromatic regions .
  • Solvent standardization : Record spectra in deuterated DMSO to avoid solvent-induced shifts .
  • Comparative analysis : Cross-reference with published spectra of structurally related benzothiazoles (e.g., 3-methyl or 6-nitro derivatives) .

What methodologies are recommended for studying the compound’s mechanism of action?

Advanced Research Question

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to purified targets like HDACs or PARP enzymes .
  • Kinetic assays : Measure IC₅₀ values under varying ATP concentrations to determine inhibition mode (competitive/non-competitive) .
  • Gene expression profiling : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis or oxidative stress) .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Basic Research Question

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkyne coupling) .
  • Purification optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to refine storage protocols .

What analytical approaches validate the compound’s stability in biological matrices?

Advanced Research Question

  • LC-MS/MS quantification : Spike plasma/serum with the compound and track degradation products over 24 hours .
  • Radiolabeling : Synthesize a ¹⁴C-labeled analog to assess metabolic pathways in hepatocyte models .
  • pH-dependent stability : Incubate in buffers (pH 1–9) to simulate gastrointestinal and systemic environments .

How do structural modifications influence the compound’s pharmacokinetic properties?

Advanced Research Question

Modification Impact Reference
5,6-Dimethoxy groups Enhance solubility but reduce BBB penetration
Prop-2-yn-1-yl group Increases metabolic lability via CYP3A4
Butyramide chain Improves oral bioavailability

What computational tools predict the compound’s interaction with novel targets?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets over 100 ns trajectories to assess stability .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for alchemical mutations (e.g., methoxy → ethoxy) to prioritize synthetic targets .
  • Machine learning models : Train on benzothiazole bioactivity datasets to forecast off-target effects (e.g., hERG inhibition) .

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